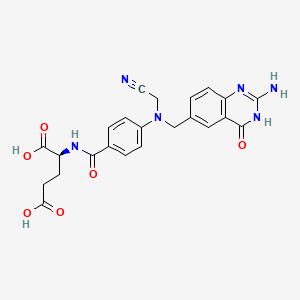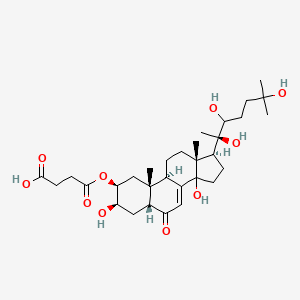![molecular formula C6H17ClSn2 B14430740 Chloro(dimethyl)[(trimethylstannyl)methyl]stannane CAS No. 83135-40-4](/img/structure/B14430740.png)
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane is an organotin compound with the chemical formula (CH3)2Sn(CH2Sn(CH3)3)Cl. This compound is part of a broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane can be synthesized through a redistribution reaction involving tetramethyltin and tin tetrachloride. The reaction proceeds as follows:
SnCl4+3Sn(CH3)4→4(CH3)3SnCl
This reaction is typically performed without a solvent due to the high temperatures required and the simplified purification process .
Another method involves treating trimethyltin hydroxide with a halogenating agent such as hydrogen chloride or thionyl chloride:
(CH3)3SnOH+HCl→(CH3)3SnCl+H2O
This method is advantageous due to its simplicity and efficiency .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above. The choice of method depends on the desired scale of production and the availability of starting materials. High-temperature reactions without solvents are preferred for large-scale production due to their efficiency and ease of purification.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can yield different organotin hydrides.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds, which are valuable in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of PVC stabilizers and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of chloro(dimethyl)[(trimethylstannyl)methyl]stannane involves its interaction with molecular targets through its tin atoms. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane can be compared with other organotin compounds such as trimethyltin chloride and tetramethyltin. While all these compounds contain tin atoms bonded to organic groups, this compound is unique due to its specific structure, which includes both dimethyl and trimethylstannyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis .
Similar Compounds
Trimethyltin chloride: (CH3)3SnCl
Tetramethyltin: (CH3)4Sn
Dimethyltin dichloride: (CH3)2SnCl2
Each of these compounds has its own set of applications and reactivity profiles, making them suitable for different purposes in research and industry .
Propriétés
Numéro CAS |
83135-40-4 |
|---|---|
Formule moléculaire |
C6H17ClSn2 |
Poids moléculaire |
362.07 g/mol |
Nom IUPAC |
chloro-dimethyl-(trimethylstannylmethyl)stannane |
InChI |
InChI=1S/5CH3.CH2.ClH.2Sn/h5*1H3;1H2;1H;;/q;;;;;;;;+1/p-1 |
Clé InChI |
HIRZXFBPVVPOOV-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)C[Sn](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


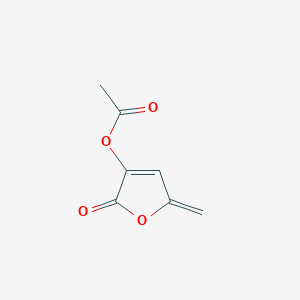
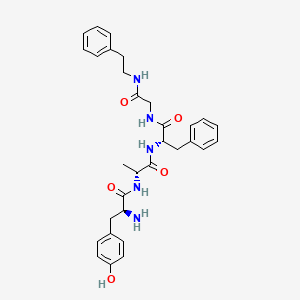
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)

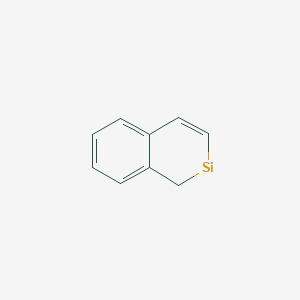


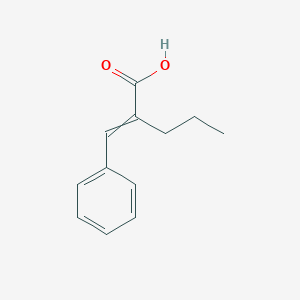
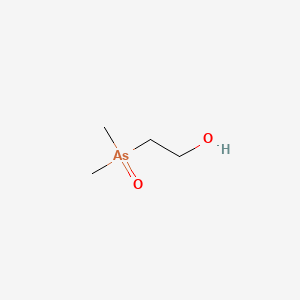
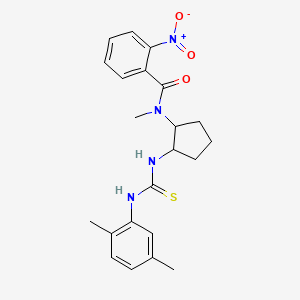
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
